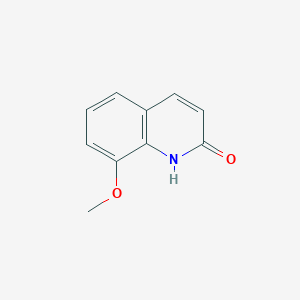

8-Methoxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFVOPJWKSACNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393893 | |

| Record name | 8-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22614-69-3 | |

| Record name | 8-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methoxyquinolin-2(1H)-one from o-Anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 8-Methoxyquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] This guide details a reliable synthetic route starting from the readily available precursor, o-anisidine. The document elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and outlines the necessary characterization and safety protocols. The content is structured to offer both theoretical understanding and practical, actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic lactam that forms the core of a wide array of biologically active molecules.[3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] Specifically, the methoxy-substituted quinolinone, this compound, and its analogs are of particular interest. For instance, 8-hydroxyquinolin-2(1H)-one derivatives have been investigated as potential β2-agonists for the treatment of respiratory diseases.[4] The strategic placement of the methoxy group at the 8-position can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on a classic and effective method for the construction of this valuable heterocyclic system.

The Synthetic Strategy: The Knorr Quinoline Synthesis

The synthesis of this compound from o-anisidine can be efficiently achieved via the Knorr quinoline synthesis .[5][6][7] This reaction involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable 2-quinolone form) under strong acidic conditions.[5][6] The Knorr synthesis is a robust and well-established method for the preparation of 2-quinolones.[7]

An alternative, though less direct for this specific target, is the Conrad-Limpach synthesis, which typically yields 4-hydroxyquinolines.[8][9][10] However, under certain thermodynamic conditions (higher temperatures), the reaction of an aniline with a β-ketoester can be directed to form the 2-quinolone isomer, blurring the lines with the Knorr synthesis.[11][12] For the purpose of this guide, we will focus on the more direct Knorr approach.

Reaction Mechanism

The Knorr synthesis proceeds through the initial formation of a β-ketoanilide from the reaction of an aniline (in this case, o-anisidine) with a β-ketoester (diethyl malonate is a suitable precursor, which will be hydrolyzed and decarboxylated in situ). The resulting β-ketoanilide then undergoes an intramolecular electrophilic aromatic substitution reaction, cyclizing to form the quinolinone ring system. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial anilide formation and the subsequent cyclization.[6]

A simplified mechanistic representation is provided below:

Caption: Knorr Synthesis Workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| o-Anisidine | 90-04-0 | 123.15 | 10.0 g | Toxic, handle with care in a fume hood.[13] |

| Diethyl malonate | 105-53-3 | 160.17 | 15.0 mL | Combustible liquid, eye irritant.[14][15][16] |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 50.0 mL | Corrosive, handle with extreme caution. |

| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization. |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing and precipitation. |

Step-by-Step Procedure

Step 1: Formation of the Diethyl o-methoxyphenylaminomethylenemalonate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-anisidine (10.0 g, 81.2 mmol) and diethyl malonate (15.0 mL, 98.9 mmol).

-

Heat the mixture with stirring in an oil bath at 140-150 °C for 2 hours. The reaction mixture will gradually turn into a homogenous, viscous liquid.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting o-anisidine is consumed.

-

Allow the reaction mixture to cool to room temperature.

Step 2: Cyclization to this compound

-

To the cooled reaction mixture, slowly and carefully add concentrated sulfuric acid (50.0 mL) in an ice bath with vigorous stirring. The addition is highly exothermic.

-

Once the addition is complete, heat the mixture to 80-90 °C in an oil bath and maintain this temperature for 1 hour.

-

After heating, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) in a large beaker with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60 °C.

Step 3: Purification

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Experimental Workflow for the Synthesis of this compound.

Characterization of this compound

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Compare the experimentally determined melting point with the literature value.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinolinone ring system and the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as C-O stretching of the methoxy group.

-

Mass Spectrometry: Determine the molecular weight of the compound and confirm its molecular formula.

-

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

o-Anisidine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13] It is also a suspected carcinogen and mutagen.[13][17] Always handle o-anisidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl Malonate: This is a combustible liquid and causes serious eye irritation.[14][15][16] Avoid contact with eyes and skin, and keep away from heat and open flames.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water (or in this case, the reaction mixture) slowly and with cooling.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound from o-anisidine using the Knorr quinoline synthesis. By understanding the reaction mechanism and adhering to the detailed experimental and safety protocols, researchers can successfully prepare this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The quinolin-2(1H)-one scaffold continues to be a fruitful area of research, and a solid understanding of its synthesis is fundamental for the development of new therapeutic agents.

References

-

PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. [Link].

- Safety Data Sheet.

-

SynArchive. Knorr Quinoline Synthesis. SynArchive. [Link].

-

Wikipedia. Knorr quinoline synthesis. Wikipedia. [Link].

- Conrad-Limpach Reaction. (n.d.). In Name Reaction.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Song, Y., et al. (2007). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1868.

-

Wikipedia. Conrad–Limpach synthesis. Wikipedia. [Link].

- Sigma-Aldrich.

- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3198.

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link].

- Loba Chemie. O-ANISIDINE FOR SYNTHESIS MSDS. Loba Chemie. 2016-04-26.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Fisher Scientific.

-

SynArchive. Conrad-Limpach Synthesis. SynArchive. [Link].

-

PubChem. This compound. PubChem. [Link].

-

ResearchGate. Conrad–Limpach reaction | Request PDF. ResearchGate. [Link].

- Ferlin, M. G., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(4), 851–856.

- ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

- Al-Warhi, T., et al. (2023).

- Sdfine. o-anisidine. Sdfine.

- Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697.

- Benchchem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem.

-

PubChem. 8-hydroxyquinolin-2(1H)-one. PubChem. [Link].

- Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of ChemTech Research, 6(2), 1067-1070.

- o-Anisidine (2-Methoxyaniline)

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link].

-

Wikipedia. o-Anisidine. Wikipedia. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. lobachemie.com [lobachemie.com]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. o-Anisidine - Wikipedia [en.wikipedia.org]

mechanism of intramolecular cyclization for 8-Methoxyquinolin-2(1H)-one formation

An In-depth Technical Guide on the Intramolecular Cyclization for 8-Methoxyquinolin-2(1H)-one Formation

Authored by a Senior Application Scientist

Foreword: The Quinolin-2(1H)-one Core in Modern Drug Discovery

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and capacity for diverse functionalization make it an ideal pharmacophore for interacting with a wide range of biological targets. Compounds featuring this core have demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV activities.[2] The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex molecules, where the methoxy group at the C8 position profoundly influences both the synthetic strategy and the final compound's biological profile through steric and electronic effects.

This guide provides an in-depth exploration of the core mechanistic pathways for the intramolecular cyclization leading to this compound. We will dissect the causality behind various synthetic strategies, from classic acid-catalyzed cyclizations to modern transition-metal-mediated reactions, offering researchers and drug development professionals a robust framework for understanding and applying these powerful transformations.

Mechanistic Pillars of Quinolin-2(1H)-one Synthesis

The formation of the quinolin-2(1H)-one ring system fundamentally relies on an intramolecular cyclization reaction involving a suitably substituted aniline precursor. The key event is the formation of a new bond between the aromatic ring and a side chain, which ultimately constitutes the pyridinone portion of the fused heterocyclic system. While numerous named reactions exist, they can be broadly categorized based on the nature of the bond-forming event.

The primary strategies involve:

-

Intramolecular Electrophilic Aromatic Substitution: In these reactions, an electrophilic center on the side chain is generated, which is then attacked by the nucleophilic aniline ring. The electronic nature of substituents on the aromatic ring is paramount for success.

-

Transition Metal-Catalyzed Cross-Coupling and Cyclization: Modern synthetic chemistry heavily relies on catalysts, particularly palladium, to orchestrate C-C and C-N bond formations under mild conditions. These methods often involve a cascade or domino sequence where an initial intermolecular coupling is followed by the key intramolecular cyclization.[3][4]

The presence of the 8-methoxy group on the aniline precursor is a critical consideration. As a potent electron-donating group (EDG) via resonance, it significantly activates the aromatic ring, making it more nucleophilic and facilitating electrophilic attack. However, its position ortho to the aniline nitrogen introduces steric considerations that can influence reaction rates and the stability of intermediates.

Key Synthetic Methodologies and Mechanistic Insights

The Knorr Quinoline Synthesis: An Acid-Catalyzed Cyclization

The Knorr synthesis is a foundational method for preparing 2-quinolones from β-ketoanilides under strong acid catalysis.[5][6] For the synthesis of our target molecule, the precursor would be a β-ketoanilide derived from 2-methoxyaniline.

Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[7]

-

Protonation: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the carbonyl oxygen of the keto group in the β-ketoanilide is protonated, enhancing the electrophilicity of the carbonyl carbon.

-

Intramolecular Attack: The electron-rich aromatic ring, activated by both the amine and the 8-methoxy group, acts as a nucleophile and attacks the activated carbonyl carbon. This is the key ring-closing step.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the quinolinone ring and restore aromaticity.[5]

The 8-methoxy group plays a dual role: its strong electron-donating nature accelerates the electrophilic attack, but its steric bulk may influence the conformation required for cyclization.

Caption: Mechanism of the Knorr Synthesis for this compound.

Experimental Protocol: Generalized Knorr Cyclization

-

Reactant Preparation: Synthesize the N-(2-methoxyphenyl)-3-oxobutanamide precursor by reacting 2-methoxyaniline with ethyl acetoacetate.

-

Cyclization: Add the β-ketoanilide slowly to a stirred excess of concentrated sulfuric acid or polyphosphoric acid at 0°C.

-

Heating: After the addition is complete, warm the mixture to room temperature and then heat to 80-100°C for several hours, monitoring the reaction by TLC.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., NaOH solution) until a precipitate forms. Filter the solid, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and versatile method for forming cyclic compounds by coupling an aryl halide with an alkene within the same molecule.[8] For this synthesis, a suitable precursor would be N-(2-iodo-6-methoxyphenyl)acrylamide.

Mechanism: The catalytic cycle involves palladium cycling between its Pd(0) and Pd(II) oxidation states.[3][9]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of the precursor to form a Pd(II) species.

-

Migratory Insertion (Carbopalladation): The alkene moiety of the acrylamide side chain coordinates to the palladium center. This is followed by an intramolecular migratory insertion of the alkene into the Pd-aryl bond, which forms the new C-C bond and closes the ring. This step typically proceeds in a syn-addition fashion.

-

β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming a double bond within the newly formed ring and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and release H-X (where X is the base's counter-ion).

Caption: Catalytic Cycle of the Intramolecular Heck Reaction.

Palladium-Catalyzed C-H Activation/Cyclization

A more atom-economical approach involves the direct C-H activation of an anilide, such as N-(2-methoxyphenyl)acrylamide.[10] This strategy avoids the need for pre-functionalizing the aromatic ring with a halide.

Mechanism:

-

Directed C-H Activation: The amide group on the precursor acts as a directing group. The palladium catalyst coordinates to the amide and selectively activates an ortho C-H bond on the aniline ring, forming a palladacycle intermediate.

-

Intramolecular Cyclization: Similar to the Heck reaction, the pendant alkene then inserts into the Pd-C bond, closing the ring.

-

Catalyst Regeneration: The catalytic cycle is completed through a sequence that often involves an oxidant to regenerate the active Pd(II) or Pd(III) state, leading to the final quinolinone product.

This method is highly efficient but requires careful optimization of the catalyst, directing group, and oxidant. The 8-methoxy group, being ortho to one of the C-H activation sites, could sterically hinder the approach of the bulky catalyst, making the C-H bond on the other side of the amide (C2) the more likely site for activation.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, tolerance of functional groups, and cost.

| Method | Precursor Type | Key Reagent(s) | Advantages | Disadvantages |

| Knorr Synthesis | β-ketoanilide | Strong Acid (H₂SO₄, PPA) | Simple procedure, inexpensive reagents. | Harsh conditions (strong acid, high temp), limited functional group tolerance. |

| Intramolecular Heck | o-Haloanilide | Pd(0) Catalyst, Base | Mild conditions, high functional group tolerance, excellent regioselectivity.[4][9] | Requires pre-halogenated substrate, cost of palladium catalyst. |

| C-H Activation | Simple Anilide | Pd(II) Catalyst, Oxidant | High atom economy (no pre-functionalization), step-efficient.[10] | Can have challenges with regioselectivity, requires careful optimization. |

Conclusion and Future Outlook

The synthesis of this compound via intramolecular cyclization can be achieved through several robust mechanistic pathways. Classic acid-catalyzed methods like the Knorr synthesis offer a straightforward approach, while modern palladium-catalyzed reactions, including the intramolecular Heck and C-H activation cascades, provide milder conditions, greater functional group tolerance, and higher efficiency.[4][10] The 8-methoxy substituent critically influences these transformations by electronically activating the aromatic ring for cyclization while simultaneously presenting a steric challenge that must be considered in reaction design.

For drug development professionals and researchers, a deep understanding of these underlying mechanisms is crucial for troubleshooting, optimizing reaction conditions, and designing novel synthetic routes to complex quinolinone-based therapeutic agents. The continued development of more efficient and selective catalytic systems, particularly in the realm of C-H activation, promises to further streamline the synthesis of this important heterocyclic core.

References

- Selvakumar, K., Lingam, K. A. P., Varma, R. V. L., & Vijayabaskar, V. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Synlett, 26, 646-650.

-

Reddy, C. R., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 11(6), 1031-1037. Available at: [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

-

Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157. Available at: [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. Available at: [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

-

ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

-

Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Park, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5484. Available at: [Link]

-

Li, B., et al. (2015). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Organic Letters, 17(1), 102-105. Available at: [Link]

-

ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available at: [Link]

-

Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(9), 2056. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Available at: [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

-

Wikipedia. (n.d.). Intramolecular Heck reaction. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

-

National Institutes of Health. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide. Available at: [Link]

-

MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 8-Methoxyquinolin-2(1H)-one

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 8-Methoxyquinolin-2(1H)-one using proton nuclear magnetic resonance spectroscopy.

Introduction

This compound, also known as 8-methoxycarbostyril, belongs to the quinolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The precise substitution pattern on the quinolinone scaffold is critical to its pharmacological activity, making unambiguous structural characterization an essential step in the research and development process.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules. By providing detailed information about the chemical environment, connectivity, and relative number of protons, ¹H NMR allows for a definitive confirmation of the molecular structure. This guide offers an in-depth exploration of the ¹H NMR spectral data of this compound, providing a framework for its analysis and interpretation.

Section 1: Molecular Structure and Its Influence on the ¹H NMR Spectrum

The chemical structure of this compound features a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. The key functional groups influencing the ¹H NMR spectrum are the methoxy group (-OCH₃) at the C-8 position, the lactam (amide) functionality within the pyridinone ring, and the vinyl protons at the C-3 and C-4 positions.

-

Numbering Convention: The standard IUPAC numbering for the quinolinone ring is used throughout this guide, as illustrated below.

Figure 1. Chemical Structure and Proton Numbering of this compound.

-

Electronic Effects:

-

Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent at C-8 increases the electron density on the adjacent aromatic ring through the resonance effect. This shielding effect is expected to shift the signals of the ortho (H-7) and para (H-5) protons to a higher field (lower ppm value) compared to the unsubstituted quinolinone.

-

Lactam Carbonyl (C=O) and Nitrogen (N-H): The carbonyl group is electron-withdrawing and will deshield adjacent protons. The vinyl proton H-3 and the aromatic proton H-5 will experience this effect. The vinyl proton H-4 is adjacent to the nitrogen atom and is expected to be significantly deshielded. The N-H proton itself typically appears as a broad singlet at a downfield chemical shift.

-

Vinyl Protons (H-3 & H-4): These two protons form a distinct AX spin system and are expected to appear as doublets with a characteristic coupling constant (JH3-H4) of approximately 8-10 Hz.

-

Section 2: Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra. The following outlines a field-proven methodology for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with lower solubility or those containing acidic protons like the N-H group, which will be more clearly observed.

-

Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

-

-

Instrumental Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp, symmetrical solvent peak.

-

Acquire a standard 1D proton spectrum using the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase-correct the resulting spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the known residual solvent peak.

-

Experimental Workflow Diagram

Caption: Expected ¹H-¹H COSY correlations for this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct set of signals that, when properly analyzed, allows for the unambiguous confirmation of its structure. The characteristic doublets of the vinyl protons, the coupled system of the aromatic protons, and the sharp singlet of the methoxy group serve as key fingerprints for this molecule. By employing the systematic approach to data acquisition and interpretation outlined in this guide, researchers and drug development professionals can confidently utilize ¹H NMR spectroscopy for the crucial task of structural elucidation in their scientific endeavors. The application of advanced 2D NMR techniques can further solidify these assignments, ensuring the highest level of scientific integrity.

References

Note: While a specific publication with the complete ¹H NMR data for this compound was not identified during the literature search for this guide, the principles and expected values are derived from foundational NMR texts and spectral data of closely related quinolinone and quinoline derivatives. For experimental validation, it is recommended to acquire and analyze the spectrum of a synthesized and purified sample.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Synthesis and characterization data for various substituted quinolinones can be found in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Molecules. For instance, the synthesis of related 8-hydroxyquinolin-2(1H)-one derivatives provides a spectral template for the quinolinone core. See: Castillo, J. C., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 8-Methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its derivatives exhibit a wide array of biological activities, making them attractive templates for drug discovery. A precise and unambiguous structural characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for elucidating the carbon framework of such organic compounds. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 8-Methoxyquinolin-2(1H)-one, a key derivative in this class. Due to the absence of a publicly available, experimentally assigned spectrum for this specific molecule, this guide will present a detailed prediction of its ¹³C NMR spectrum. This prediction is grounded in a thorough analysis of empirically obtained data for structurally analogous compounds, ensuring a high degree of confidence in the assigned chemical shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

The prediction of the ¹³C NMR chemical shifts for this compound is based on the known substituent effects on the quinolinone ring system. The analysis considers the electronic effects of the methoxy group at the C-8 position and the lactam functionality within the heterocyclic ring. The predicted chemical shifts are benchmarked against experimental data from related compounds to provide a reliable and well-reasoned assignment.

Molecular Structure and Numbering

For clarity, the carbon atoms of this compound are numbered according to IUPAC nomenclature as depicted in the diagram below.

Caption: Molecular structure and IUPAC numbering of this compound.

Tabular Summary of Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The predictions are derived from an analysis of substituent effects and comparison with experimentally determined values for related quinolinone derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~162 | The carbonyl carbon of the lactam is expected to be significantly deshielded. |

| C3 | ~122 | Olefinic carbon adjacent to the lactam nitrogen. |

| C4 | ~139 | Olefinic carbon, deshielded by the adjacent C4a. |

| C4a | ~118 | Bridgehead carbon, influenced by both rings. |

| C5 | ~129 | Aromatic carbon, deshielded by the ring current. |

| C6 | ~123 | Aromatic carbon, influenced by the methoxy group at C8. |

| C7 | ~115 | Aromatic carbon ortho to the electron-donating methoxy group, expected to be shielded. |

| C8 | ~155 | Aromatic carbon bearing the electron-donating methoxy group, significantly deshielded. |

| C8a | ~138 | Bridgehead carbon adjacent to the nitrogen atom. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Detailed Analysis of Predicted Chemical Shifts

The prediction of the ¹³C NMR chemical shifts for this compound is a multifactorial analysis based on fundamental principles of NMR spectroscopy and empirical data from analogous structures.

-

C2 (Carbonyl Carbon): The carbonyl carbon in a lactam ring typically resonates in the downfield region of the spectrum due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. For related quinolin-2(1H)-one structures, this peak is consistently observed around 160-165 ppm.

-

C3 and C4 (Vinyl Carbons): These carbons are part of an α,β-unsaturated system within the lactam ring. Their chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the nitrogen atom.

-

C4a and C8a (Bridgehead Carbons): These quaternary carbons are part of both the carbocyclic and heterocyclic rings. Their chemical shifts are influenced by the degree of substitution and the electronic environment of the fused ring system.

-

C5, C6, and C7 (Carbocyclic Ring): The chemical shifts of these aromatic carbons are primarily influenced by the substituent on the ring, in this case, the methoxy group at the C8 position. The electron-donating methoxy group is expected to cause a shielding effect (upfield shift) at the ortho (C7) and para (C5) positions relative to the unsubstituted quinolin-2(1H)-one.

-

C8 (Methoxy-bearing Carbon): The carbon directly attached to the oxygen of the methoxy group (ipso-carbon) experiences a significant deshielding effect, leading to a downfield shift. This is a characteristic feature of alkoxy-substituted aromatic rings.

-

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group itself typically appears in the range of 55-60 ppm in ¹³C NMR spectra of aryl methyl ethers.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Analyte: this compound (approximately 20-50 mg).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL). The choice of solvent can influence chemical shifts; DMSO-d₆ is often a good choice for quinolinone derivatives due to its excellent solubilizing power.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Procedure:

-

Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry NMR tube.

-

Add a small drop of TMS.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

-

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity for ¹³C NMR.

-

Probe: A broadband or dual-channel probe suitable for ¹³C detection.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This decouples the protons from the carbons, resulting in a spectrum with single lines for each unique carbon atom, which simplifies interpretation and improves the signal-to-noise ratio.

-

Key Acquisition Parameters:

-

Pulse Width (P1): Calibrated 90° pulse for ¹³C.

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and list all the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹³C NMR chemical shifts for this compound. While based on a robust prediction from the analysis of analogous compounds, the provided data and methodologies offer a strong foundation for the structural characterization of this important heterocyclic compound. The experimental protocol outlined ensures that researchers can acquire high-quality, reliable data for their own samples. A definitive experimental verification of these predicted shifts will be a valuable contribution to the chemical literature.

References

-

PubChem Compound Summary for CID 3585266, this compound. National Center for Biotechnology Information. [Link][1]

-

Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 2010, 7(3), 1066-1070. [Link][2][3]

-

Supporting Information for A mild and efficient one-pot synthesis of 2-chloro-3-ethynylquinolines. Royal Society of Chemistry. [Link][4]

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopy of the 8-Methoxyquinolin-2(1H)-one Carbonyl Stretch

This guide provides a comprehensive technical examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of 8-Methoxyquinolin-2(1H)-one, with a specific focus on the characteristic carbonyl (C=O) stretching vibration. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical experimental considerations, and interpretive nuances associated with the analysis of this privileged heterocyclic scaffold.

Introduction: The Spectroscopic Significance of the Quinolinone Core

The quinolin-2(1H)-one moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds. The vibrational characteristics of this heterocyclic system, particularly the lactam carbonyl group, serve as a sensitive probe of the molecule's electronic and structural environment. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for characterizing these features. This compound, with its electron-donating methoxy substituent, presents an interesting case study in the interplay of structural and electronic effects on vibrational frequencies. Understanding the behavior of its carbonyl stretch is crucial for structural elucidation, reaction monitoring, and probing intermolecular interactions.

Theoretical Framework: Factors Governing the Carbonyl Stretching Frequency

The position of the carbonyl stretching band in the infrared spectrum is dictated by the strength of the C=O double bond, which is in turn influenced by a delicate balance of several factors. For this compound, the key determinants are:

-

Inductive and Resonance Effects: The inherent C=O bond strength is modulated by the electronic nature of its surrounding atoms. In the lactam ring, the nitrogen atom's lone pair can be delocalized into the carbonyl group, a resonance effect that imparts more single-bond character to the C=O bond and consequently lowers its stretching frequency.[1][2]

-

Ring Strain: The carbonyl group is part of a six-membered dihydropyridinone ring fused to a benzene ring. Six-membered lactams generally exhibit a carbonyl stretching frequency around 1670 ± 10 cm⁻¹.[1]

-

Conjugation: The carbonyl group in the quinolinone system is conjugated with the aromatic ring and the endocyclic double bond. This extended π-system further delocalizes electron density, weakening the C=O bond and causing a shift to a lower wavenumber (a bathochromic shift) compared to a non-conjugated lactam.[2][3]

-

Substituent Effects: The methoxy group (-OCH₃) at the 8-position on the benzene ring is an electron-donating group through resonance, though it is electron-withdrawing inductively. Its overall effect on the carbonyl group, transmitted through the aromatic system, can subtly influence the C=O bond order and its stretching frequency.

-

Intermolecular Hydrogen Bonding: In the solid state, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction polarizes and weakens the C=O bond, leading to a significant decrease in its stretching frequency.[4][5]

-

Solvent Effects: In solution, the polarity of the solvent can influence the carbonyl stretching frequency. Polar solvents can stabilize the charge-separated resonance form of the carbonyl group, leading to a lower frequency.[6][7][8]

The interplay of these factors determines the precise location of the carbonyl absorption band for this compound.

Visualizing the Influences on the Carbonyl Stretch

Caption: Key factors modulating the carbonyl stretching frequency.

Experimental Protocols: Acquiring High-Quality FT-IR Data

The quality and interpretability of an FT-IR spectrum are critically dependent on meticulous sample preparation and data acquisition.

Sample Preparation Methodologies

The choice of sampling technique depends on the physical state of the this compound sample and the desired information (e.g., solid-state vs. solution-phase interactions).

Protocol 1: Potassium Bromide (KBr) Pellet for Solid-State Analysis [9]

This method is ideal for observing intermolecular interactions, such as hydrogen bonding, in the solid state.

-

Drying: Gently dry both the this compound sample and spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands.

-

Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is a fine, homogeneous powder to minimize light scattering.[9]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Protocol 2: Thin Solid Film for Rapid Solid-State Analysis [10]

This is a quick method for obtaining a solid-state spectrum.

-

Dissolution: Dissolve a small amount (~5-10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Casting: Place a drop of the resulting solution onto a single, clean IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Analysis: Mount the salt plate in the spectrometer's sample holder and acquire the spectrum.

Protocol 3: Solution-Phase Analysis

This technique is used to study the molecule in a specific solvent environment and to minimize intermolecular hydrogen bonding.

-

Solvent Selection: Choose an IR-transparent solvent in the carbonyl stretching region (e.g., chloroform, dichloromethane). It is crucial to run a background spectrum of the pure solvent.

-

Cell Preparation: Use a liquid transmission cell with IR-transparent windows (e.g., NaCl, CaF₂). Ensure the cell is clean and dry.

-

Sample Introduction: Prepare a solution of the compound at a suitable concentration (typically 1-5% w/v) and inject it into the cell.

-

Analysis: Place the filled cell in the spectrometer and collect the spectrum after acquiring a background spectrum of the pure solvent in the same cell.

Experimental Workflow Diagram

Caption: General workflow for FT-IR analysis.

Data Acquisition Parameters

For optimal results, the following parameters are recommended:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | To capture the full vibrational fingerprint of the molecule. |

| Resolution | 4 cm⁻¹ | Provides a good balance between signal-to-noise ratio and the ability to resolve distinct peaks. |

| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio. |

| Apodization | Happ-Genzel | A common function that provides good peak shapes. |

Spectral Interpretation and Data Analysis

Expected Carbonyl Stretching Frequency

Based on the contributing factors, the carbonyl stretching frequency (νC=O) for this compound is expected to appear in the 1650-1680 cm⁻¹ region in the solid state. This prediction is based on the following:

-

The parent 2(1H)-quinolinone, which exists as a hydrogen-bonded dimer in the solid state, exhibits a strong carbonyl absorption around 1660 cm⁻¹ .

-

The electron-donating methoxy group may cause a slight further shift to a lower frequency.

-

In a non-polar solvent, where hydrogen bonding is disrupted, the C=O stretch is expected to shift to a higher frequency, likely in the 1680-1700 cm⁻¹ range.

Characteristic Vibrational Bands

While the carbonyl stretch is the most prominent feature, other characteristic bands aid in the complete structural confirmation of this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Broadened due to hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the quinoline ring system. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak | From the methoxy group. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp | The primary band of interest. Its position is highly sensitive to the molecular environment. |

| C=C Aromatic Stretch | 1500 - 1620 | Medium to Strong | Multiple bands are expected due to the fused ring system. |

| N-H Bend (Amide II) | 1510 - 1550 | Medium | Often coupled with C-N stretching. |

| C-O-C Asymmetric Stretch | 1230 - 1275 | Strong | Characteristic of the aryl ether (methoxy group). |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the benzene ring. |

Conclusion

The FT-IR analysis of this compound, centered on the interpretation of its carbonyl stretching frequency, is a powerful tool for structural verification and for probing intermolecular and solvent interactions. A thorough understanding of the competing electronic and environmental factors that influence the νC=O band position is essential for accurate spectral interpretation. By employing rigorous and appropriate sample preparation techniques and data acquisition parameters, researchers can obtain high-quality, reproducible data that provides deep insights into the molecular characteristics of this important heterocyclic compound.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information 1 Experimental Method Infrared spectroscopy. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

Sagdinc, S., & Tekin, N. (2021). Characterization of solvent effects on C=O stretching vibrations of ketoprofen by empirical solvent parameters. Zhurnal Prikladnoi Spektroskopii, 88(4), 663-670. Available from: [Link]

-

Nowicka, K., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(21), 6599. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one. Available from: [Link].

-

El-Sayed, M. A. F. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(21), 3782. Available from: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

-

University of Calgary. Infrared Spectroscopy: The Carbonyl Group. Available from: [Link]

-

Wang, Y., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163. Available from: [Link]

-

Sharma, S. K., et al. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 1(3), 27-37. Available from: [Link]

-

Edwards, H. G. M., et al. (2013). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available from: [Link]

-

University of California, Los Angeles. Infrared Spectroscopy. Available from: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

Ochiai, M., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-1733. Available from: [Link]

-

University of Missouri–St. Louis. Factors affecting the frequency of infrared peaks. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3585266, this compound. Available from: [Link].

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Fuson, N., Josien, M. L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526–2531. Available from: [Link]

-

Gowramma, B., et al. (2015). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. Available from: [Link]

-

Rodriguez, H. B., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available from: [Link]

-

Kolling, O. W. (1998). Correlation between solvent-induced vibrational frequency shifts of the CO moiety and solvent electron acceptor numbers: tetramethylurea. Semantic Scholar. Available from: [Link]

-

Goud, B. K., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(48), 44031-44040. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. Available from: [Link]

-

Navarro, R., Hernanz, A., & Bratu, I. (1996). FTIR study of the solvent influence on the carbonyl absorption peak of ethyl acetate. The Journal of Physical Chemistry, 100(43), 17352-17355. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 243291, 8-Methoxyquinolin-4-ol. Available from: [Link].

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 30-34. Available from: [Link]

-

Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Available from: [Link].

-

University of California, Davis. Transition Metal Carbonyls. Available from: [Link]

-

Dr. Suman. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. Available from: [Link]

-

Stankovic, B., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Available from: [Link]

-

Ramalingam, S., & Ramasamy, V. (2012). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H9NO2 | CID 3585266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. 2(1H)-Quinolinone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-Methoxyquinolin-2(1H)-one

Introduction

For researchers and scientists engaged in drug development and metabolic studies, a thorough understanding of the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural features of molecules through the analysis of their fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 8-Methoxyquinolin-2(1H)-one, a substituted quinolinone core that is a scaffold in various pharmacologically active compounds. By dissecting the fragmentation pathways, we can anticipate the mass spectrum of this molecule, providing a powerful tool for its identification and characterization in complex matrices. This document is structured to provide not just a list of fragments, but a causal explanation of the fragmentation mechanisms, grounded in the established principles of mass spectrometry and supported by authoritative literature on related heterocyclic systems.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is primarily dictated by the interplay between the stable aromatic quinolinone core, the electron-donating methoxy group at the 8-position, and the lactam functionality within the heterocyclic ring. The molecular ion ([M]•+) is expected to be prominent due to the stability of the aromatic system. The key fragmentation pathways are initiated by the loss of functional groups and subsequent rearrangements.

A study on the mass spectra of monomethoxyquinolines revealed that these compounds undergo discernible fragmentation patterns, with variations among isomers.[1][2] While a spectrum for this compound is not explicitly detailed, the behavior of 8-methoxyquinoline and N-methyl-2-quinolone provides a strong basis for predicting its fragmentation.[1][2]

The primary fragmentation events anticipated for this compound are:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This results in a stable phenoxide-like radical cation.

-

Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical, or through a concerted mechanism, the molecule can expel a neutral formaldehyde molecule.

-

Loss of Carbon Monoxide (CO): The lactam ring contains a carbonyl group, which can be eliminated as a neutral carbon monoxide molecule. This is a characteristic fragmentation for many cyclic ketones and lactams.

-

Sequential Loss of •CH₃ and CO: A combination of the above pathways is highly probable, where the molecular ion first loses a methyl radical, and the resulting fragment ion subsequently loses carbon monoxide.

-

Loss of the Methoxy Group as •OCH₃: While less common than the loss of a methyl radical, direct cleavage of the C-O bond to lose a methoxy radical is also a possible fragmentation pathway.

These predicted pathways are further supported by studies on the fragmentation of more complex quinolone antibiotics, which, despite their additional substitutions, often exhibit characteristic losses of water and carbon monoxide from the core quinolone structure.[3][4]

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted key fragment ions for this compound, with their corresponding mass-to-charge ratios (m/z) and proposed structures.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 175 | [C₁₀H₉NO₂]•+ | Molecular Ion |

| 160 | [C₉H₆NO₂]•+ | [M - •CH₃]•+ |

| 147 | [C₉H₉NO]•+ | [M - CO]•+ |

| 132 | [C₈H₆NO]•+ | [M - •CH₃ - CO]•+ |

| 144 | [C₁₀H₉N]•+ | [M - •OCH₃]•+ |

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized as follows:

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a standard operating procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

- Perform serial dilutions to a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Splitless mode, 250 °C.

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 10 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.[5]

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Range: m/z 40-400.

- Scan Speed: 1000 amu/s.

4. Data Analysis:

- Identify the peak corresponding to this compound in the total ion chromatogram.

- Extract the mass spectrum for this peak.

- Identify the molecular ion peak and major fragment ions.

- Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Trustworthiness and Self-Validation

The integrity of this predictive guide is rooted in the foundational principles of mass spectrometry and supported by empirical data from closely related molecular structures. The fragmentation of lactams and methoxy-substituted heterocycles has been a subject of study, providing a reliable framework for these predictions.[6] The proposed experimental protocol is a standard method for the analysis of semi-volatile organic compounds and includes typical parameters that ensure robust and reproducible results. For self-validation, a key step in any experimental work would be to analyze a certified reference standard of this compound under the same conditions to confirm the retention time and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By understanding the likely fragmentation pathways, researchers can more effectively identify this compound and its analogs in complex mixtures, aiding in drug discovery, metabolite identification, and quality control processes. The combination of predictive fragmentation analysis and a robust experimental protocol offers a powerful strategy for the structural elucidation of this important class of heterocyclic compounds.

References

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

-

Rezk, A. M. H. (n.d.). Mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calculations. INIS-IAEA. [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

-

Mondal, S., Gold, B., Mohamed, R., Phan, H., & Alabugin, I. V. (2014). Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. Organic Letters, 16(23), 6148-6151. [Link]

-

Onoka, I., Banyikwa, A. T., Banerjee, P., & Dujourdy, L. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 55(1), e4453. [Link]

-

Vouros, P., & Biemann, K. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Analytical Biochemistry, 61(1), 258-267. [Link]

-

Abed, S. M., et al. (2022). Lactam-Heterocycles Compounds (Synthesis, Organic Revealing, Bacterial and Fungal Estimation). Journal of Pharmaceutical Negative Results, 13(4). [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-11. [Link]

-

Wang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]

-

Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-11. [Link]

-

Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 59(1), 46-52. [Link]

-

Smith, A. D., et al. (2007). N-Heterocyclic carbene catalysed β-lactam synthesis. Organic & Biomolecular Chemistry, 5(5), 725-727. [Link]

-

PubChem. (n.d.). 8-Methoxy-6-pyridin-2-ylquinoline. National Center for Biotechnology Information. [Link]

-

El-Gendy, A. A., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

-

Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116323. [Link]

-

Potkin, V. I., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(5), 114-123. [Link]

-

Jackson, G., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Office of Justice Programs. [Link]

-

Let'sTalkScience. (2022, June 16). How to Interpret Mass Spectrometry Graphs [Video]. YouTube. [Link]

-

Kim, S., et al. (2022). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society, 144(2), 941-949. [Link]

-

NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Professor Dave Explains. (2016, April 26). Mass Spectrometry [Video]. YouTube. [Link]

-

NIST. (n.d.). Mcpb methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

- 6. pubs.acs.org [pubs.acs.org]

Preamble: The Structural Imperative in Quinolinone-Based Drug Discovery

An In-depth Technical Guide to the X-ray Crystallography of 8-Methoxyquinolin-2(1H)-one Derivatives

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substitution pattern on this heterocyclic system profoundly influences its pharmacological profile. The 8-methoxy group, in particular, is a key feature in several bioactive molecules, modulating factors like lipophilicity, metabolic stability, and target engagement.[3][4][5] For drug development professionals, a precise understanding of the three-dimensional atomic arrangement of these derivatives is not merely academic—it is a prerequisite for rational drug design, structure-activity relationship (SAR) studies, and optimizing lead compounds.

X-ray crystallography remains the definitive method for elucidating the atomic and molecular structure of a crystalline compound.[6] It provides unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide, intended for researchers, chemists, and structural biologists, provides a comprehensive overview of the crystallographic analysis of this compound derivatives, from initial synthesis to advanced structural interpretation.

Section 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the diffractometer. The synthesis of the target molecule and the subsequent growth of high-quality single crystals are the most critical—and often most challenging—stages.

Generalized Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established organic chemistry reactions. A common approach involves cyclization reactions. For instance, derivatives can be synthesized through the cyclization of appropriately substituted aminobenzophenones with reagents like ethyl acetoacetate.[7][8] Subsequent modifications, such as alkylation, can introduce further diversity. It is noteworthy that alkylation of this compound under basic conditions often yields O-alkylated products exclusively, a critical consideration for synthetic planning.[3]

Illustrative Synthetic Scheme: A typical synthesis might involve the following steps:

-

Starting Material Preparation: Synthesis of a substituted 2-amino benzophenone.

-

Cyclization: Reaction with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions to form the quinolinone ring.

-

Purification: The crude product is purified extensively, typically by column chromatography, to achieve high purity (>98%), which is essential for successful crystallization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is a process of controlled precipitation. The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice. For quinolinone derivatives, which are often planar and possess hydrogen bonding capabilities, several methods can be effective.

Experimental Protocol: Growing Single Crystals

-

Solvent Selection:

-

Rationale: The ideal solvent is one in which the compound has moderate solubility. High solubility will prevent precipitation, while very low solubility will cause rapid, amorphous precipitation.

-

Procedure: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, acetone) and solvent mixtures (e.g., chloroform/ethyl acetate, ethanol/water) to find optimal conditions.[9]

-

-

Slow Evaporation Method:

-

Principle: This is the simplest and most common technique. The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

-

Steps:

-

Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

-

-

Vapor Diffusion Method:

-

Principle: This method is useful when the compound is too soluble in the primary solvent. A less soluble "anti-solvent" is allowed to slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Steps:

-

Place a small vial containing the dissolved compound inside a larger, sealed jar.

-

Add a layer of the anti-solvent to the bottom of the larger jar.

-

The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystal growth.

-

-

-

Troubleshooting Crystallization:

-

No Crystals Form: The solution may not be sufficiently concentrated, or the compound may be too soluble in the chosen solvent. Try concentrating the solution further or using a different solvent system.[10]

-

Oil Formation: This indicates that the compound is precipitating out of solution faster than it can form an ordered lattice. Try using a more dilute solution, a different solvent, or lowering the temperature.

-

Poor Crystal Quality: Rapid crystal growth often leads to small or poorly formed crystals. Slowing down the process by reducing the evaporation rate (fewer holes in the cap) or using a slower diffusion system can improve quality.

-

Section 2: The Crystallographic Workflow: From Crystal to Structure